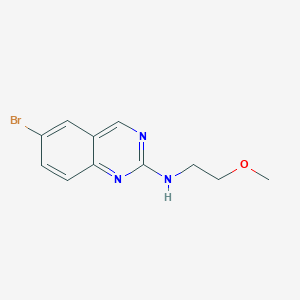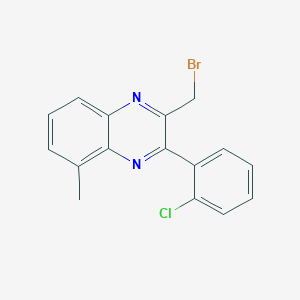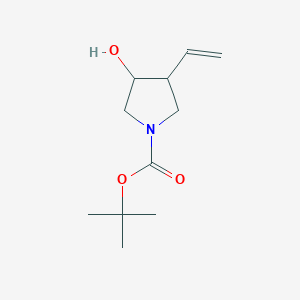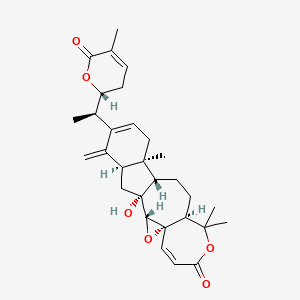
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidin-4-ylmethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-dione and piperidine.
Nucleophilic Substitution: The piperidin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 6-chloropyrimidine-2,4-dione with piperidin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the piperidin-4-ylmethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperidin-4-ylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a 6-amino-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors. For instance, its derivatives could exhibit activity against certain types of cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidin-4-ylmethyl group could enhance binding affinity to these targets, while the pyrimidine ring may participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyrimidine-2,4-dione: Lacks the piperidin-4-ylmethyl group, making it less versatile in terms of chemical reactivity.
3-(Piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.
Uniqueness
6-Chloro-3-(piperidin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
6-chloro-3-(piperidin-4-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O2/c11-8-5-9(15)14(10(16)13-8)6-7-1-3-12-4-2-7/h5,7,12H,1-4,6H2,(H,13,16) |
Clé InChI |
YSQAOBDTKJPFGC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C(=O)C=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)







![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)
